molecular formula C19H21ClN4O2 B3886778 4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine

Cat. No.: B3886778
M. Wt: 372.8 g/mol
InChI Key: XABNGEVEAXMMPW-QNGOZBTKSA-N
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Description

4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine, also known as CNB-001, is a novel compound with potential therapeutic applications. This compound has been the focus of scientific research due to its unique properties and potential benefits in treating various diseases.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine involves the modulation of various signaling pathways in the brain that are involved in neuronal survival and function. The compound has been found to activate the Akt and ERK signaling pathways, which are known to promote cell survival and growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. The compound has been found to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are essential for proper brain function. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, which can contribute to neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine in lab experiments is its unique properties and potential therapeutic applications. The compound has been found to have neuroprotective properties that can prevent neuronal damage and improve cognitive function. However, a limitation of using this compound in lab experiments is the lack of information on its long-term safety and efficacy.

Future Directions

There are various future directions for the research on 4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine. One direction is to further investigate the compound's potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. Another direction is to study the compound's long-term safety and efficacy in preclinical and clinical trials. Additionally, future research can focus on developing new derivatives of this compound with improved properties and potential therapeutic applications.
In conclusion, this compound is a novel compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its unique properties and potential benefits in treating various neurological disorders. However, further research is needed to fully understand the compound's mechanism of action, long-term safety, and efficacy.

Scientific Research Applications

4-(2-chlorobenzyl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases. The compound has been found to have neuroprotective properties that can prevent neuronal damage and improve cognitive function.

Properties

IUPAC Name

(Z)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-nitrophenyl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2/c1-15(16-6-4-7-18(13-16)24(25)26)21-23-11-9-22(10-12-23)14-17-5-2-3-8-19(17)20/h2-8,13H,9-12,14H2,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABNGEVEAXMMPW-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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